2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile
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Overview
Description
2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals . This particular compound features a trifluoromethoxy group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to biological receptors, allowing it to exert its effects more efficiently. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with different substituents.
Benzo[d]thiazole-2-thiol: A related compound with a thiazole ring instead of an oxazole ring.
Uniqueness
What sets 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile apart is its trifluoromethoxy group, which enhances its stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)17-7-3-1-2-6-9(7)15-8(16-6)4-5-14/h1-3H,4H2 |
InChI Key |
UVAUWWKGCWAJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)CC#N |
Origin of Product |
United States |
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